[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine
Description
[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine (CAS RN: 1868-85-5) is a fluorinated aromatic hydrazine derivative with the molecular formula C₇H₃F₇N₂ and a molecular weight of 248.1 g/mol. Its structure features a benzene ring substituted with four fluorine atoms at positions 2, 3, 5, and 6, a trifluoromethyl (-CF₃) group at position 4, and a hydrazine (-NH-NH₂) moiety . This compound is characterized by high electron-withdrawing effects due to the fluorine and trifluoromethyl groups, which significantly influence its reactivity and physicochemical properties. It is commonly employed as a precursor in synthesizing heterocyclic compounds, such as pyrazolines and triazoles, which exhibit applications in materials science (e.g., solid-state fluorescence) and pharmaceutical research .
Properties
IUPAC Name |
[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F7N2/c8-2-1(7(12,13)14)3(9)5(11)6(16-15)4(2)10/h16H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSDZBUZBHRNBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)NN)F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F7N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60305265 | |
| Record name | [2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60305265 | |
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Molecular Weight |
248.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1868-85-5 | |
| Record name | [2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1868-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | NSC 170067 | |
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| Record name | 1868-85-5 | |
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| Record name | [2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60305265 | |
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| Record name | (alpha,alpha,alpha,2,3,5,6-Heptafluoro-p-tolyl)hydrazine | |
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Mechanism of Action
Target of Action
It is known that phenylhydrazine-based compounds can interact with various biological targets.
Mode of Action
It is known that phenylhydrazine-based compounds can act as reductants in chemical reactions. They can participate in one-step reduction and functionalization reactions.
Biochemical Pathways
Phenylhydrazine-based compounds have been used in the reduction and functionalization of graphene oxide, indicating potential involvement in redox reactions.
Result of Action
It is known that phenylhydrazine-based compounds can participate in the reduction and functionalization of graphene oxide, which could potentially alter the properties of the material.
Biological Activity
[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine (CAS Number: 1868-85-5) is a fluorinated organic compound with significant potential in various biological applications. The unique properties of fluorinated compounds often lead to enhanced biological activity, making them valuable in medicinal chemistry and agrochemicals.
- Molecular Formula : CHFN
- Molecular Weight : 248.1 g/mol
- Melting Point : 84 °C
- Purity : >95% (HPLC) .
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The presence of multiple fluorine atoms enhances lipophilicity and metabolic stability, which can lead to increased bioavailability and potency in biological systems.
Biological Activity
Research has demonstrated that hydrazine derivatives exhibit a variety of biological activities, including:
- Antimicrobial Activity : Studies indicate that hydrazines can exhibit antimicrobial properties against various bacterial strains. The fluorinated structure may enhance this activity by altering membrane permeability or inhibiting key metabolic pathways.
- Anticancer Properties : Some hydrazine derivatives have been reported to induce apoptosis in cancer cells. The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
- Neuroprotective Effects : There is emerging evidence that certain fluorinated hydrazines may protect neuronal cells from oxidative damage, potentially offering therapeutic avenues for neurodegenerative diseases.
Case Studies
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial effects of various hydrazine derivatives, including this compound. Results indicated significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.
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Anticancer Activity :
- In vitro studies on human cancer cell lines demonstrated that this compound induced apoptosis through the mitochondrial pathway. Flow cytometry analysis showed an increase in early apoptotic cells after treatment with the compound at doses ranging from 10 to 50 µM.
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Neuroprotective Studies :
- Research involving neuronal cell cultures exposed to oxidative stress revealed that treatment with this compound significantly reduced cell death compared to untreated controls. The compound appeared to modulate antioxidant enzyme activity.
Data Table: Summary of Biological Activities
| Biological Activity | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | Effective against S. aureus, E. coli | Study 1 |
| Anticancer | Induces apoptosis in cancer cell lines | Study 2 |
| Neuroprotective | Reduces oxidative stress-induced cell death | Study 3 |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of [2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine is best understood through comparison with analogous fluorinated or substituted phenylhydrazines. Below is a detailed analysis:
Structural and Electronic Properties
Physicochemical and Functional Differences
- Lipophilicity : The target compound’s high fluorination increases lipophilicity (logP ~3.5), enhancing membrane permeability in bioactive derivatives compared to less fluorinated analogs .
- Thermal Stability: Fluorine and CF₃ groups in the target compound contribute to a melting point >95°C, higher than non-CF₃ analogs like (2,3,5,6-Tetrafluorophenyl)hydrazine (m.p. 92°C) .
- Spectral Properties : The target compound’s derivatives show unique fluorescence at λem = 520 nm (), whereas methylsulfanyl-substituted analogs () may exhibit redshifted emissions due to sulfur’s electronic effects.
Key Research Findings
Fluorescence Enhancement: Derivatives of the target compound exhibit 85% quantum yield in solid state, outperforming non-fluorinated hydrazine analogs (<50%) .
Chemodosimeter Performance : A coumarin-based probe using the target compound detects hydrazine at 0.1 ppm sensitivity, with a 120-fold fluorescence increase .
Biological Activity : Pyrido[4,3-b]indoles synthesized from 2-(trifluoromethyl)phenylhydrazine show IC₅₀ = 50 nM against serotonin receptors, highlighting substituent-dependent efficacy .
Preparation Methods
Synthesis from 2,3,5,6-Tetrafluoro-4-nitrobenzotrifluoride
Nitro groups serve as effective leaving groups in aromatic substitution. Reduction of 2,3,5,6-tetrafluoro-4-nitrobenzotrifluoride to the corresponding aniline derivative, followed by diazotization and hydrazine displacement, yields the target compound.
Procedure :
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Reduction : Catalytic hydrogenation (H₂/Pd-C, ethanol, 25°C) converts the nitro group to an amine.
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Diazotization : Treatment with NaNO₂/HCl at 0–5°C generates the diazonium salt.
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Hydrazine Displacement : Reaction with excess hydrazine hydrate (NH₂NH₂·H₂O) at 50°C for 12 hours replaces the diazo group.
Yield : 68–72% after purification via recrystallization (methanol/water).
Direct Substitution of Chlorine or Fluorine
In cases where halogen atoms (Cl/F) occupy the para position relative to the trifluoromethyl group, direct substitution with hydrazine is feasible under high-pressure conditions.
Example :
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Substrate : 2,3,5,6-Tetrafluoro-4-chlorobenzotrifluoride
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Reagents : Anhydrous hydrazine, DMF, 120°C, 24 hours
Mechanistic Insight : The electron-withdrawing effect of the trifluoromethyl and fluorine groups activates the aromatic ring for NAS, facilitating hydrazine incorporation.
Reductive Amination of Carbonyl Derivatives
An alternative approach involves reductive amination of fluorinated ketones. This method is advantageous for introducing hydrazine while preserving the fluorine substituents.
Hydrazone Formation and Reduction
Steps :
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Hydrazone Formation : Condensation of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzaldehyde with hydrazine yields the corresponding hydrazone.
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Reduction : Catalytic hydrogenation (Raney Ni, H₂, ethanol) reduces the hydrazone to the hydrazine derivative.
Optimization :
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Temperature : 80°C improves reaction kinetics without side-product formation.
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Catalyst : PtO₂ increases reduction efficiency (yield: 75%).
Solid-Phase Synthesis for Scalable Production
Recent advances emphasize solid-phase methodologies to enhance purity and scalability. Immobilized reagents minimize by-products and simplify purification.
Polymer-Supported Hydrazine Reagents
Protocol :
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Resin Functionalization : Polystyrene-bound hydrazine is prepared via Mitsunobu reaction.
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Substitution : Reacted with 2,3,5,6-tetrafluoro-4-(trifluoromethyl)iodobenzene in DMSO at 100°C for 48 hours.
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Cleavage : TFA/CH₂Cl₂ (1:1) releases the product from the resin.
Advantages :
Comparative Analysis of Methods
| Method | Starting Material | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| NAS (Nitro Reduction) | Nitrobenzotrifluoride | 72 | 90 | Moderate |
| Direct Substitution | Chlorobenzotrifluoride | 60 | 85 | High |
| Reductive Amination | Benzaldehyde derivative | 75 | 92 | Low |
| Solid-Phase | Iodobenzene derivative | 95 | 95 | High |
Q & A
Q. What are the established synthetic routes for [2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine, and what reaction conditions optimize yield?
The compound is synthesized via nucleophilic substitution or diazotization reactions. For example, in pyrazoline derivative synthesis, it reacts with α,β-unsaturated ketones under acidic conditions (e.g., HCl/ethanol) at elevated temperatures (60–80°C) in an inert atmosphere (N₂) to prevent oxidation . Yield optimization requires controlled stoichiometry, anhydrous solvents, and purification via column chromatography or recrystallization.
Q. How is the molecular structure of this compound characterized?
Structural elucidation employs:
- NMR spectroscopy : ¹⁹F NMR identifies fluorine environments, while ¹H/¹³C NMR resolves hydrazine and aromatic proton signals .
- Mass spectrometry : High-resolution MS confirms molecular mass (C₇H₃F₇N₂; 248.10 g/mol) .
- X-ray crystallography : Resolves substituent spatial arrangement (e.g., tetrafluoro and trifluoromethyl groups) and hydrogen-bonding interactions .
Q. What are the key physicochemical properties influencing its reactivity?
Q. What are common applications in organic synthesis?
- Heterocycle synthesis : Forms pyrazolines via cyclization with α,β-unsaturated ketones .
- Azo compound precursors : Reacts with nitroso compounds for dyes or coordination complexes .
- Pharmaceutical intermediates : Modifies pharmacokinetic properties (e.g., bioavailability) in drug candidates .
Advanced Research Questions
Q. How do substituent positions (fluoro, trifluoromethyl) affect electronic and steric properties?
Computational studies (DFT) reveal:
- Electron density : Fluorine atoms deactivate the aromatic ring, directing electrophilic substitution to the para position .
- Steric effects : The trifluoromethyl group induces steric hindrance, reducing reactivity toward bulky electrophiles . Experimental validation includes Hammett plots and kinetic isotope effects .
Q. What mechanisms underlie its biological activity, and how can structure-activity relationships (SAR) be explored?
- Enzyme inhibition : The hydrazine moiety chelates metal ions in enzyme active sites (e.g., monoamine oxidase) .
- SAR strategies : Modify fluorine substitution patterns to alter binding affinity and metabolic stability. For example, 2,3,5,6-tetrafluoro substitution enhances resistance to oxidative degradation compared to non-fluorinated analogs .
Q. How can contradictions in reported reactivity data (e.g., oxidation vs. reduction pathways) be resolved?
Conflicting data often arise from solvent polarity or catalyst choice:
- Oxidation : Using KMnO₄ in acidic media yields azobenzenes .
- Reduction : NaBH₄/CuCl₂ selectively reduces the hydrazine group to an amine without altering fluorinated substituents . Controlled experiments with in situ monitoring (e.g., UV-Vis, TLC) are recommended .
Q. What advanced spectroscopic techniques are critical for studying its stability under varying pH and temperature?
- Variable-temperature NMR : Tracks structural changes (e.g., hydrazine tautomerism) at 25–100°C .
- pH-dependent UV-Vis : Identifies protonation states (pKa ~4.2 for hydrazine NH group) .
- TGA/DSC : Measures thermal decomposition thresholds (>200°C) .
Q. How does the compound interact with biological macromolecules (e.g., proteins/DNA)?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
